molecular formula C12H13N B14489106 3-allyl-2-methyl-1H-indole CAS No. 65495-76-3

3-allyl-2-methyl-1H-indole

Cat. No.: B14489106
CAS No.: 65495-76-3
M. Wt: 171.24 g/mol
InChI Key: AZFIQDXOYKRCLB-UHFFFAOYSA-N
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Description

3-allyl-2-methyl-1H-indole is a heterocyclic aromatic organic compound. Indoles are significant due to their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for synthetic chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives, including 3-allyl-2-methyl-1H-indole, is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the specific starting materials would be an appropriate allyl-substituted phenylhydrazine and a methyl-substituted ketone.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, oxidation, and other transformations to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-allyl-2-methyl-1H-indole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-allyl-2-methyl-1H-indole involves its interaction with specific molecular targets. Indoles can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to antiproliferative effects, making indole derivatives potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-allyl-2-methyl-1H-indole is unique due to the presence of both allyl and methyl groups, which can enhance its reactivity and biological activity compared to other indole derivatives. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65495-76-3

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-methyl-3-prop-2-enyl-1H-indole

InChI

InChI=1S/C12H13N/c1-3-6-10-9(2)13-12-8-5-4-7-11(10)12/h3-5,7-8,13H,1,6H2,2H3

InChI Key

AZFIQDXOYKRCLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC=C

Origin of Product

United States

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